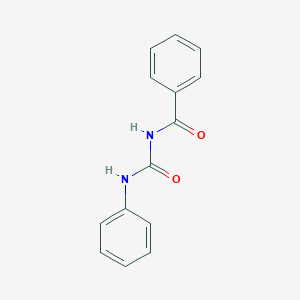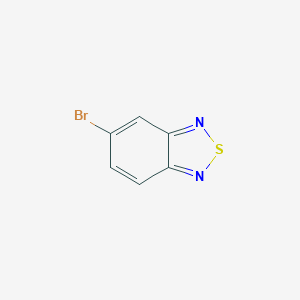
4-Chloro-alpha-methylstyrene
Vue d'ensemble
Description
4-Chloro-alpha-methylstyrene is a substituted styrene with a chlorine atom at the para position relative to the vinyl group and a methyl group at the alpha position. This structure makes it an interesting monomer for polymerization studies due to the presence of the electron-withdrawing chlorine substituent, which can influence the polymerization process and the properties of the resulting polymer.
Synthesis Analysis
The synthesis of polymers from 4-chloro-alpha-methylstyrene has been explored through various polymerization techniques. In the cationic polymerization process, the initiator and solvent play crucial roles in determining the polymer's tacticity, molecular weight, and molecular weight distribution. The resulting polymers from this process are generally crystalline with a high syndiotactic content, which refers to the regular alternating spatial arrangement of the monomer units in the polymer chain .
Molecular Structure Analysis
The molecular structure of 4-chloro-alpha-methylstyrene significantly affects its polymerization behavior. The presence of the chlorine atom influences the polymer tacticity, which is the three-dimensional arrangement of the substituent groups along the polymer chain. High syndiotactic content indicates a regular pattern that can lead to crystallinity in the polymer, affecting its physical properties .
Chemical Reactions Analysis
4-Chloro-alpha-methylstyrene can undergo anionic polymerization, which is another method to synthesize polymers. This process can be carried out at low temperatures using various initiators. The polymerization rates and the properties of the resulting poly(4-chloro-alpha-methylstyrene) are influenced by the choice of initiator. The living nature of the propagating carbanion allows for the synthesis of well-defined block copolymers, demonstrating the versatility of 4-chloro-alpha-methylstyrene in creating novel polymer architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 4-chloro-alpha-methylstyrene are determined by their molecular weight, molecular weight distribution, and tacticity. These polymers tend to have fairly high molecular weights and broad molecular weight distributions. The crystalline nature and high syndiotactic content contribute to the physical properties of the polymers, such as their thermal and mechanical behavior .
Applications De Recherche Scientifique
- Specific Scientific Field : Polymer Chemistry
- Summary of the Application : 4-Chloro-alpha-methylstyrene (CAMS) is used in the oxidative polymerization of α-substituted styrene monomers . This process produces polyperoxides, which are alternating copolymers of vinyl monomer and molecular oxygen . These polyperoxides have various applications, including use as polymeric radical initiators for vinyl monomers in the synthesis of homopolymers, block copolymers, and more .
- Methods of Application or Experimental Procedures : The oxidative polymerization of CAMS is carried out in the presence of 2,2′-azobisisobutyronitrile as a free radical initiator at 100 psi oxygen pressure and 40-50 °C in toluene .
- Results or Outcomes : The rate of oxidative polymerization follows the order: APS > CAMS > AMS > St . The synthesis and characterization of poly (4-chloro α-methylstyrene peroxide) (PCAMSP) is reported here for the first time . PCAMSP degrades highly exothermically and the average enthalpy of degradation at various heating rates is found to be 48.7 ± 0.6 kcal/mol .
Safety And Hazards
4-Chloro-alpha-methylstyrene is combustible and may cause skin and eye irritation, as well as respiratory irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective clothing, and storing in a well-ventilated place .
Relevant Papers The relevant papers retrieved provide additional information on the properties and uses of 4-Chloro-alpha-methylstyrene . They include peer-reviewed articles, technical documents, and more .
Propriétés
IUPAC Name |
1-chloro-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGTJOEMPEHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169024 | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-alpha-methylstyrene | |
CAS RN |
1712-70-5 | |
| Record name | 1-Chloro-4-(1-methylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

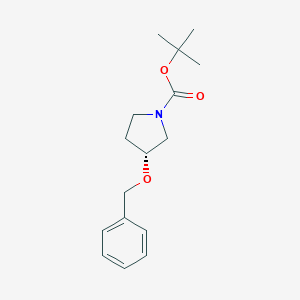
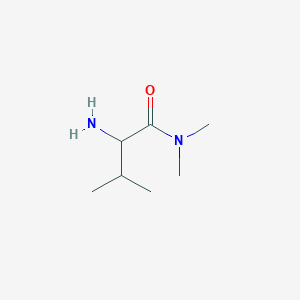
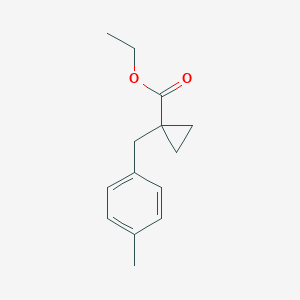
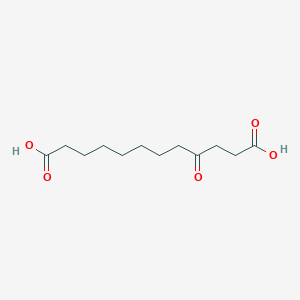
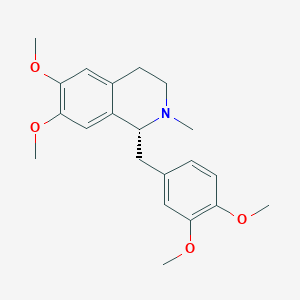
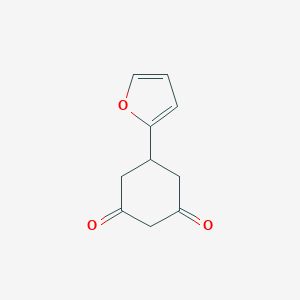
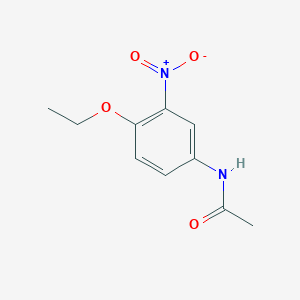
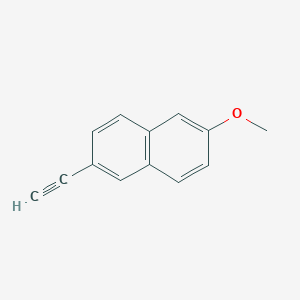
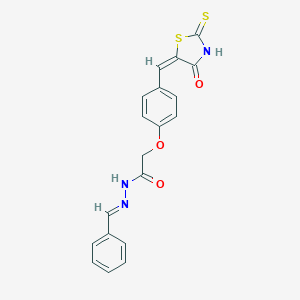
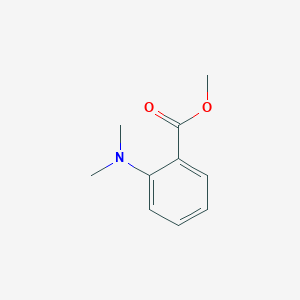
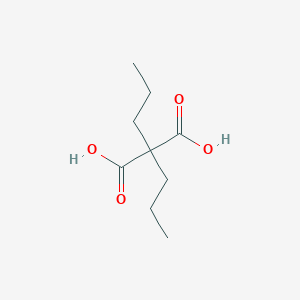
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
